Amoxicillin Open Ring Methyl Ester
Description
Contextualizing Amoxicillin (B794) Degradation Products in Beta-Lactam Antibiotic Research
Beta-lactam antibiotics, including penicillins and cephalosporins, are defined by the presence of a beta-lactam ring in their molecular structure. This strained ring is the key to their antibacterial activity, as it mimics a substrate of bacterial enzymes called penicillin-binding proteins (PBPs), leading to the inhibition of bacterial cell wall synthesis. youtube.compatsnap.com However, this same reactive ring is also the molecule's Achilles' heel, making it susceptible to hydrolysis and subsequent degradation. researchgate.netmdpi.com
The degradation of beta-lactam antibiotics can be triggered by various factors, including pH, temperature, and the presence of enzymes like beta-lactamases produced by resistant bacteria. lgcstandards.com This degradation leads to the opening of the beta-lactam ring, rendering the antibiotic inactive. The resulting degradation products are considered impurities in the final pharmaceutical product. The study of these degradation products is a critical area of research in pharmaceutical chemistry, as it informs the development of stable formulations, the establishment of appropriate storage conditions, and the design of new, more robust antibiotics.
Significance of Amoxicillin Open Ring Methyl Ester as a Specific Amoxicillin Impurity
This compound, with the chemical formula C₁₇H₂₃N₃O₆S and CAS number 185802-22-6, is a recognized impurity of amoxicillin. simsonpharma.comsimsonpharma.comresearchgate.net Its formation involves the hydrolytic cleavage of the beta-lactam ring, followed by esterification of the resulting carboxylic acid with methanol. The presence of methanol, often used as a solvent during the manufacturing process or in analytical procedures, can facilitate the formation of this specific impurity. epa.govusp-pqm.org
The significance of this compound as an impurity is multifaceted. From a regulatory perspective, the presence of impurities in APIs is strictly controlled by guidelines from bodies like the International Council for Harmonisation (ICH) and the European Medicines Agency (EMA). These guidelines set thresholds for the identification and qualification of impurities to ensure the safety and efficacy of the final drug product. The presence of degradation products can potentially alter the drug's properties and, in some cases, may even lead to adverse effects. Therefore, understanding the formation and characteristics of impurities like this compound is crucial for pharmaceutical manufacturers to develop robust analytical methods for their detection and control.
Historical Perspectives on Penicillin and Amoxicillin Degradation Studies
The study of penicillin degradation dates back to the early days of its discovery. The inherent instability of penicillin in various conditions was a major hurdle in its production and clinical use during World War II. youtube.com Early research focused on understanding the mechanisms of degradation to improve its stability and shelf-life.
Amoxicillin, a semi-synthetic derivative of penicillin, was developed in the 1960s and introduced for medical use in 1972. researchgate.net It offered a broader spectrum of activity compared to its predecessors. However, like other beta-lactams, amoxicillin was also found to be susceptible to degradation. The emergence of beta-lactamase-producing bacteria further spurred research into the stability of amoxicillin and the identification of its degradation products.
The development of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), has been instrumental in the identification and characterization of amoxicillin impurities. These methods have allowed for the separation and structural elucidation of various degradation products, including this compound. Early studies on amoxicillin stability laid the groundwork for our current understanding of its degradation pathways and the importance of impurity profiling in ensuring the quality of this essential antibiotic.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H23N3O6S |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
(2S,4S)-2-[(1R)-1-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-methoxy-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C17H23N3O6S/c1-17(2)12(15(23)24)20-14(27-17)11(16(25)26-3)19-13(22)10(18)8-4-6-9(21)7-5-8/h4-7,10-12,14,20-21H,18H2,1-3H3,(H,19,22)(H,23,24)/t10-,11+,12+,14+/m1/s1 |
InChI Key |
QKTLHABRTBGSQT-UHXUPSOCSA-N |
Isomeric SMILES |
CC1([C@@H](N[C@@H](S1)[C@@H](C(=O)OC)NC(=O)[C@@H](C2=CC=C(C=C2)O)N)C(=O)O)C |
Canonical SMILES |
CC1(C(NC(S1)C(C(=O)OC)NC(=O)C(C2=CC=C(C=C2)O)N)C(=O)O)C |
Origin of Product |
United States |
Formation and Chemical Generation of Amoxicillin Open Ring Methyl Ester
Methanolysis Mechanisms Leading to Amoxicillin (B794) Open Ring Methyl Ester Formation
The formation of Amoxicillin Open Ring Methyl Ester is significantly influenced by the presence of methanol, which acts as both a solvent and a reactant. This process, known as methanolysis, involves the nucleophilic attack of methanol on the amoxicillin molecule, leading to the opening of the strained beta-lactam ring.
Solvent-Mediated Ring Opening in Amoxicillin Chemistry
The core of amoxicillin's antibacterial activity lies in its four-membered beta-lactam ring. nih.gov This ring is inherently strained and susceptible to nucleophilic attack. nih.gov When amoxicillin is dissolved in methanol, the methanol molecule can act as a nucleophile, attacking the carbonyl carbon of the beta-lactam ring. researchgate.netresearchgate.net This solvent-mediated reaction leads to the cleavage of the amide bond within the ring, resulting in an open-ring structure. researchgate.netresearchgate.net The process forms a stable covalent adduct with methanol, specifically an amoxicilloic acid methyl ester. researchgate.netnih.gov This reaction is not unique to amoxicillin and has been observed with other penicillins as well. researchgate.net The formation of this methanol adduct is often instantaneous upon dissolution in methanol-containing solvents and can be readily identified using techniques like electrospray ionization mass spectrometry (ESI-MS). researchgate.netnih.gov
Influence of Reaction Conditions on Methyl Ester Formation
Several reaction conditions can influence the rate and extent of this compound formation.
Temperature: Increased temperature can accelerate the rate of methanolysis. For instance, heating a methanol solution of amoxicillin at 80°C has been used to intentionally induce the formation of the methyl ester for analytical purposes. researchgate.net
pH: The pH of the solution plays a critical role in the stability of amoxicillin and its degradation pathways. While specific pH effects on methanolysis are not extensively detailed in the provided context, it is known that amoxicillin has optimal stability in a citrate (B86180) buffer at pH 5.8-6.5. usp-pqm.org Extreme pH conditions generally promote the degradation of the beta-lactam ring. researchgate.net
Solvent Composition: The presence and concentration of methanol are direct factors in the formation of the methyl ester. Even in mixed solvent systems, such as water-methanol, the formation of methanol adducts can occur, posing challenges for the stability of antibiotic standards for analytical testing. researchgate.netnih.gov Methanol has been identified as a suitable spray solvent in mass spectrometry analysis because it minimizes the formation of dimer ions. researchgate.net
Pathways of Amoxicillin Degradation Yielding Open-Ring Derivatives
Beyond direct methanolysis, this compound can be formed through broader degradation pathways that initially lead to open-ring derivatives, which may subsequently be esterified in the presence of methanol.
Beta-Lactam Ring Cleavage Processes
The primary degradation pathway for amoxicillin involves the cleavage of the beta-lactam ring. researchgate.net This process is highly susceptible to various reagents and conditions, including hydrolysis, changes in pH, and heat. researchgate.net
Hydrolysis: In aqueous solutions, the beta-lactam ring undergoes hydrolysis to form amoxicilloic acid. researchgate.net This is a common degradation route in environmental and biological systems. researchgate.netnih.gov This open-ring structure, possessing a free carboxylic acid group, is a direct precursor that can be esterified to form the methyl ester in a methanolic environment. researchgate.net
Enzymatic Degradation: Bacteria that are resistant to beta-lactam antibiotics often produce β-lactamase enzymes. nih.gov These enzymes specifically catalyze the hydrolysis of the beta-lactam ring, inactivating the antibiotic. nih.govresearchgate.net The resulting product is the same amoxicilloic acid formed through chemical hydrolysis.
The initial product of beta-lactam ring opening is amoxicilloic acid, which exists as two diastereomers. This intermediate is often unstable and can undergo further reactions. usp-pqm.orgresearchgate.net
Thiazolidine (B150603) Ring Opening Reactions
While less common than beta-lactam cleavage, the five-membered thiazolidine ring can also undergo opening reactions, though this typically occurs under specific conditions. researchgate.netrsc.org These reactions can be reversible and are influenced by pH. researchgate.net For instance, in aqueous alkaline solutions, derivatives of penicilloic acid (the open beta-lactam form) can experience a base-catalyzed elimination reaction that opens the thiazolidine ring to form an enamine intermediate. researchgate.netrsc.org Another pathway involves the unimolecular opening of the thiazolidine ring to form an iminium ion, which can lead to epimerization at the C-5 position. researchgate.netrsc.org While these reactions describe the degradation of the thiazolidine ring, the formation of the methyl ester is contingent on the initial opening of the beta-lactam ring.
Investigation of Precursor Molecules in this compound Formation
The principal precursor for the formation of this compound is amoxicillin itself. The reaction initiates with the amoxicillin molecule, and through the processes described above, it is converted into the open-ring methyl ester derivative.
Another key intermediate molecule is amoxicilloic acid , the product of the hydrolysis or enzymatic cleavage of the beta-lactam ring. usp-pqm.orgresearchgate.netnih.gov This molecule contains the opened beta-lactam ring structure with a newly formed carboxylic acid group. In an environment containing methanol, this carboxylic acid group can undergo esterification to yield this compound.
In the context of enzymatic synthesis of amoxicillin, p-hydroxyphenylglycine methyl ester (D-HPGM) and 6-aminopenicillanic acid (6-APA) are the precursor molecules used. researchgate.net However, these are precursors for the synthesis of amoxicillin, not its degradation product, the open-ring methyl ester.
The following table summarizes the key molecules involved in the formation of this compound.
| Molecule Role | Compound Name | Significance in Formation Pathway |
|---|---|---|
| Primary Precursor | Amoxicillin | The starting molecule that undergoes ring cleavage and esterification. usp-pqm.org |
| Intermediate Precursor | Amoxicilloic Acid | Product of beta-lactam ring hydrolysis; can be esterified to form the final product. researchgate.net |
| Reactant/Solvent | Methanol | Acts as a nucleophile for ring opening and provides the methyl group for esterification. researchgate.netnih.gov |
| Final Product | This compound | The subject compound, formed via methanolysis of amoxicillin. synzeal.com |
Degradation Pathways and Stability of Amoxicillin Open Ring Methyl Ester
Mechanistic Studies of Amoxicillin (B794) Open Ring Methyl Ester Hydrolysis
The hydrolysis of the β-lactam ring is a primary degradation pathway for amoxicillin. This process involves the opening of the four-membered β-lactam ring, a structural feature essential for the antibiotic's activity. researchgate.net The hydrolysis can be initiated through several mechanisms, including nucleophilic attack by water. In the case of Amoxicillin Open Ring Methyl Ester, the ester group introduces an additional site for potential hydrolytic activity, although the primary focus of degradation studies remains the β-lactam ring.
The opening of the β-lactam ring can be catalyzed by various species and is significantly influenced by the surrounding chemical environment. usp-pqm.orgcsic.es Mechanistic studies suggest that the process can proceed through different pathways, including hydroxylation and the direct opening of the β-lactam ring. researchgate.net The ratio between these routes is dependent on the specific structure of the antibiotic and the nature of any catalysts present. researchgate.net
Factors Influencing the Degradation Kinetics of this compound
The rate at which this compound degrades is not constant and is heavily dependent on environmental conditions. Key factors influencing its degradation kinetics include pH, temperature, and the presence of catalytic species.
The pH of the aqueous solution is a critical determinant of the stability of amoxicillin and its derivatives. nih.gov Amoxicillin generally exhibits maximum stability in the pH range of 5.8 to 6.5. usp-pqm.org Deviations from this optimal pH range can lead to accelerated degradation. For instance, both acidic and alkaline conditions can promote the hydrolysis of the β-lactam ring. researchgate.net Studies on amoxicillin have shown that its shelf-life is significantly impacted by pH, with improved stability observed at pH values closer to its minimum degradation point. nih.gov
Table 1: Effect of pH on the Shelf-Life (t90) of Amoxicillin at 40°C
| pH | Shelf-Life (hours) |
|---|---|
| ~6.5 | 4.85 |
| ~7.0 | Significantly lower than at pH 6.5 |
| ~8.0 | Significantly lower than at pH 6.5 |
| 8.34 | 0.11 |
Temperature is another crucial factor governing the stability of this compound. kabarak.ac.ke Increased temperatures generally accelerate the rate of chemical reactions, including degradation processes. kabarak.ac.keresearchgate.net Studies have shown that amoxicillin can degrade more easily with an increase in temperature, whether in an open or sealed container. kabarak.ac.keresearchgate.net The degradation of amoxicillin often follows first-order kinetics under controlled humidity. kabarak.ac.ke
Calorimetric studies of amoxicillin in aqueous suspension have revealed complex thermal transitions. An endothermic transition between 30°C and 55°C is followed by a broad exothermic transition with a maximum centered around 100°C, which is associated with chemical degradation. mathewsopenaccess.com Investigations into the thermal stability of various β-lactams, including amoxicillin, have shown a high degree of stability up to 150°C, with less than 30% degradation. However, at 250°C, significant or complete removal of the antibiotics occurs. researchgate.netdiva-portal.org
Table 2: Thermal Degradation of Amoxicillin
| Temperature (°C) | Degradation |
|---|---|
| 150 | < 30% |
| 250 | Partial to full removal |
The degradation of this compound can be significantly accelerated by the presence of catalytic species. usp-pqm.orgcsic.es Both general acid-base catalysis and specific catalysis by certain ions can enhance the rate of hydrolysis. For example, phosphate (B84403) and citrate (B86180) ions have been shown to have marked catalytic effects on the degradation of amoxicillin. usp-pqm.orgnih.gov
Furthermore, amoxicillin can undergo an autocatalytic reaction, where the amino group on its side chain acts as a nucleophile, attacking the β-lactam ring of another molecule. This leads to the formation of dimers and subsequently polymers. nih.gov This self-ammonolysis is dependent on the initial concentration of amoxicillin. nih.gov The presence of metal ions can also play a role in catalysis. For instance, a zinc-based metal-organic framework has been shown to efficiently catalyze the hydrolysis of the β-lactam ring of amoxicillin, acting as a mimic for β-lactamase enzymes. csic.es
Identification and Characterization of Subsequent Degradation Products of this compound
The degradation of this compound does not stop at the initial ring-opening. A cascade of subsequent reactions can occur, leading to the formation of various degradation products.
Following the opening of the β-lactam ring of this compound, the primary degradation products are derivatives of amoxicilloic acid. The hydrolysis of the β-lactam ring leads to the formation of the corresponding amoxicilloic acid methyl ester. usp-pqm.orgnih.gov This intermediate can then undergo further reactions.
High-performance liquid chromatography (HPLC) and mass spectrometry are key analytical techniques used to identify and characterize these degradation products. csic.esnih.gov Studies have identified the formation of amoxicillin penicilloic acid as a degradation product. csic.es It has been observed that this can exist as two epimers in solution. csic.es Further degradation can occur through decarboxylation of the amoxicilloic acid derivative. csic.es In one study, when the degradation was performed in methanol, the methyl ester of amoxicillin penicilloic acid was formed, and in this case, no decarboxylation product was detected, and no epimerization occurred. csic.es
Other High-Molecular Weight Impurity Generation
This compound, a primary degradation product of amoxicillin formed via the cleavage of the β-lactam ring, is itself a reactive intermediate. Its structure, which is essentially the methyl ester of amoxicillin penicilloic acid, is susceptible to further degradation and polymerization reactions that result in the formation of various high-molecular-weight impurities. synzeal.comresearchgate.netrsc.org The generation of these impurities is a significant concern in pharmaceutical formulations as it can impact the product's quality and efficacy.
The primary mechanism for the formation of these larger molecules involves the intermolecular reaction between two or more open-ring structures. smolecule.com The free amino group on the acyl side chain of one molecule can react with another molecule, leading to dimerization, trimerization, or the formation of even larger polymers. smolecule.comaxios-research.com These reactions are complex and can be influenced by factors such as pH, temperature, and the concentration of the reactants in the solution. smolecule.com
Several specific high-molecular-weight impurities derived from the degradation of amoxicillin have been identified, which can be formed from open-ring precursors like the methyl ester. These include various forms of dimers and trimers. For instance, the "Amoxicillin open ring dimer" is a well-documented impurity formed by the linkage of two amoxicillin molecules after the β-lactam ring has opened. smolecule.commedkoo.com Beyond dimerization, the reaction can continue, leading to the "Amoxicillin Open Ring Trimer Impurity". axios-research.comallmpus.com The identification and characterization of these impurities are crucial for quality control in the manufacturing of amoxicillin.
The table below details some of the key high-molecular-weight impurities that can be generated.
Identified High-Molecular Weight Impurities
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
|---|---|---|---|
| Amoxicillin Open Ring Dimer | C₃₂H₃₈N₆O₁₀S₂ | 730.81 | 73590-06-4 |
| Amoxicillin Open Ring Dimer Disodium Salt | C₃₂H₃₆N₆Na₂O₁₀S₂ | 774.77 | 94730-53-7 |
| Amoxicillin Open Ring Trimer Impurity | C₄₈H₅₉N₉O₁₆S₃ | 1114.2 | 210289-73-9 |
Note: Data sourced from multiple chemical suppliers and research findings. Molecular weights may vary slightly between sources. smolecule.comaxios-research.commedkoo.comallmpus.comsimsonpharma.comaxios-research.com
Table of Mentioned Compounds
| Compound Name |
|---|
| Amoxicillin |
| This compound |
| Amoxicillin Penicilloic Acid |
| Amoxicillin Open Ring Dimer |
| Amoxicillin Open Ring Dimer Disodium Salt |
| Amoxicillin Open Ring Trimer Impurity |
Analytical Methodologies for Amoxicillin Open Ring Methyl Ester
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for the analysis of amoxicillin (B794) and its related impurities, including the open-ring methyl ester.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
The development of a successful HPLC method for Amoxicillin Open Ring Methyl Ester requires careful optimization of several parameters to achieve adequate separation from the parent drug and other potential impurities.
Mobile Phase and Column Selection: Reverse-phase HPLC (RP-HPLC) is the most common approach. sphinxsai.comunesp.brnih.gov A typical mobile phase consists of a mixture of an aqueous buffer and an organic modifier. sphinxsai.comsciensage.info The pH of the aqueous phase is a critical parameter influencing the retention and peak shape of the ionizable amoxicillin and its derivatives. Phosphate (B84403) buffers are frequently used to maintain a stable pH. sphinxsai.comsciensage.info The organic modifier, commonly acetonitrile (B52724) or methanol, is adjusted to control the elution strength. sphinxsai.comsciensage.info C18 columns are widely employed due to their versatility and ability to separate a broad range of compounds. sphinxsai.comresearchgate.net
Detection: Ultraviolet (UV) detection is standard for the quantification of amoxicillin and its impurities. sphinxsai.comsciensage.info The detection wavelength is typically set at a value where both amoxicillin and its related compounds exhibit significant absorbance, often around 230 nm. sciensage.infopharmacyjournal.in
Method Validation: Validation of the developed HPLC method is essential to ensure its reliability and is performed according to the International Council for Harmonisation (ICH) guidelines. sphinxsai.comcore.ac.uk Key validation parameters include:
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. sphinxsai.comcore.ac.uk For amoxicillin, linearity is often established over a concentration range relevant to the expected levels of impurities. sciensage.infocore.ac.uk
Accuracy: The closeness of the test results obtained by the method to the true value. sphinxsai.comnih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. sphinxsai.comnih.gov
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. researchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.netugm.ac.id
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. sphinxsai.com
A study by Jain and Jain (2018) developed an RP-HPLC method for the simultaneous estimation of amoxicillin, omeprazole, and rifabutin. sciensage.info While not directly focused on the open-ring methyl ester, the principles of method development and validation are transferable. The study utilized a C18 column with a mobile phase of 20mM KH2PO4 and acetonitrile (20:80 v/v) at a pH of 4.0, with UV detection at 230 nm. sciensage.info The method was validated for linearity, accuracy, and precision according to ICH guidelines. sciensage.info
Mass Spectrometry (MS) Applications in Impurity Profiling
Mass spectrometry (MS) is a powerful tool for the identification and structural elucidation of impurities. When coupled with HPLC (LC-MS), it provides both separation and mass information, enabling the confident identification of compounds like this compound. nih.govnih.gov
In the context of impurity profiling, LC-MS can be used to:
Confirm the identity of known impurities: By comparing the measured mass-to-charge ratio (m/z) with the theoretical mass of this compound. The molecular formula for this compound is C17H23N3O6S, with a molecular weight of approximately 397.45 g/mol . synthinkchemicals.com
Identify unknown impurities: By analyzing the fragmentation patterns of the ions in the mass spectrometer (MS/MS), valuable structural information can be obtained to elucidate the structure of novel impurities.
Characterize degradation products: LC-MS is instrumental in forced degradation studies to identify the products formed under various stress conditions. nih.gov
Research has utilized ionspray mass spectrometry with flow-injection analysis and HPLC-MS to investigate amoxicillin impurities. nih.gov These techniques have been crucial in hypothesizing the chemical structures of newly detected impurities. nih.gov
Hyphenated Techniques for Enhanced Resolution and Identification
The combination of different analytical techniques, known as hyphenated techniques, offers significant advantages in the analysis of complex samples like pharmaceutical formulations. The most prominent hyphenated technique for impurity analysis is Liquid Chromatography-Mass Spectrometry (LC-MS).
LC-MS: As discussed previously, this technique combines the separation power of HPLC with the sensitive and specific detection of MS. nih.govnih.gov It is the gold standard for impurity identification and profiling.
LC-PDA (Photodiode Array): Coupling HPLC with a photodiode array detector provides spectral information in addition to the chromatographic data. This can help in peak purity assessment and in distinguishing between co-eluting compounds with different UV spectra. A study on the simultaneous estimation of flucloxacillin (B1213737) and amoxicillin utilized a PDA detector to monitor the detection at 238 nm and ensure no interfering peaks from degradation compounds were present. researchgate.net
Development of Stability-Indicating Analytical Methods
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or drug product over time. For amoxicillin, a SIAM must be able to separate and quantify the parent drug from its significant degradation products, including this compound. researchgate.netnih.gov
The development of a SIAM involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal degradation, as recommended by ICH guidelines. researchgate.net The analytical method is then used to analyze the stressed samples to demonstrate that the degradation products are well-resolved from the main peak and from each other. researchgate.netresearchgate.net
Several studies have focused on developing stability-indicating HPLC methods for amoxicillin, often in combination with other drugs like clavulanic acid. researchgate.netnih.gov These methods are crucial for assessing the stability of amoxicillin formulations and ensuring their quality throughout their shelf life. A study by S. Hanning et al. developed a stability-indicating HPLC method to determine the solubility and stability of amoxicillin in various extraction solvents. nih.gov
Reference Standard Applications in Analytical Chemistry
Certified reference standards are essential for the accurate quantification of impurities in pharmaceuticals. sigmaaldrich.com A reference standard for this compound is a highly purified and well-characterized material that is used to:
Identify the impurity: By comparing the retention time of the peak in the sample chromatogram with that of the reference standard.
Quantify the impurity: By preparing a calibration curve using known concentrations of the reference standard. synzeal.comsigmaaldrich.com
The availability of a well-characterized reference standard for this compound, with its chemical name being (2S,4S)-2-[(1R)-1-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-methoxy-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid, is crucial for analytical method development, validation, and routine quality control applications. synzeal.comlgcstandards.com
| Parameter | Information | Reference |
| Chemical Name | (2S,4S)-2-((R)-1-((R)-2-Amino-2-(4-hydroxyphenyl)acetamido)-2-methoxy-2-oxoethyl)-5,5-dimethylthiazolidine-4-carboxylic acid | synzeal.comsynthinkchemicals.com |
| Synonym | This compound | synzeal.comsynthinkchemicals.com |
| CAS Number | 185802-22-6 | synzeal.comsynthinkchemicals.com |
| Molecular Formula | C17H23N3O6S | synthinkchemicals.com |
| Molecular Weight | 397.45 g/mol | synthinkchemicals.com |
Quantification Strategies for Trace Impurities
Quantifying trace-level impurities presents analytical challenges due to their low concentrations relative to the active pharmaceutical ingredient (API). Several strategies are employed to accurately quantify trace impurities like this compound:
Use of a Sensitive Detector: Employing a highly sensitive detector, such as a mass spectrometer, can significantly lower the limit of quantification.
Large Injection Volumes: Injecting a larger volume of the sample can increase the amount of the impurity introduced into the analytical system, leading to a stronger signal. nih.gov
Enrichment Techniques: Solid-phase extraction (SPE) or other sample preparation techniques can be used to concentrate the impurities before analysis.
Use of a Calibrated Reference Standard: As mentioned earlier, a certified reference standard is crucial for accurate quantification. The response factor of the impurity relative to the API can be determined and used for quantification if a reference standard for the impurity is not available, although this is a less accurate approach.
The validation of the analytical method at the expected impurity levels is critical to ensure reliable quantification of trace impurities. This includes demonstrating adequate linearity, accuracy, and precision at the limit of quantification. nih.gov
Advanced Spectroscopic and Structural Elucidation of Amoxicillin Open Ring Methyl Ester
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the precise connectivity of atoms and the stereochemistry of Amoxicillin (B794) Open Ring Methyl Ester can be established.
Proton NMR Spectroscopic Analysis
Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the molecule. The chemical shift (δ) of each proton is indicative of its local electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.
In the ¹H NMR spectrum of Amoxicillin Open Ring Methyl Ester, distinct signals corresponding to the aromatic protons of the 4-hydroxyphenyl group, the protons of the thiazolidine (B150603) ring, the methine protons, and the methyl groups are expected. The protons on the aromatic ring typically appear in the downfield region (around 6.7-7.2 ppm) due to the deshielding effect of the aromatic ring current. The methyl ester group will exhibit a characteristic singlet at approximately 3.7 ppm. The protons of the gem-dimethyl group on the thiazolidine ring are expected to be diastereotopic and thus appear as two distinct singlets.
Expected ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (C₆H₄) | 6.7 - 7.2 | Multiplet |
| -CH(NH₂) | ~4.5 | Doublet |
| -CH(COOCH₃) | ~4.2 | Doublet |
| -CH(S) | ~4.0 | Doublet |
| -CH(N) | ~5.0 | Doublet |
| -COOCH₃ | ~3.7 | Singlet |
| -C(CH₃)₂ | ~1.5, ~1.6 | Singlet, Singlet |
| -NH₂ | Variable | Broad Singlet |
| -OH | Variable | Broad Singlet |
| -NH (amide) | Variable | Doublet |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Carbon-13 NMR Spectroscopic Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbons of the ester and amide functional groups are expected to resonate at the most downfield chemical shifts (around 170-175 ppm). The aromatic carbons will appear in the range of 115-160 ppm. The carbons of the thiazolidine ring and the aliphatic side chain will be found in the upfield region of the spectrum.
Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Ester) | ~172 |
| C=O (Amide) | ~170 |
| Aromatic (C-OH) | ~158 |
| Aromatic (C-H) | 115 - 130 |
| Aromatic (C-C) | ~128 |
| -CH(NH₂) | ~58 |
| -CH(COOCH₃) | ~55 |
| -C(S) | ~70 |
| -C(N) | ~65 |
| -COOCH₃ | ~52 |
| -C(CH₃)₂ | ~68 |
| -C(CH₃)₂ | ~28, ~30 |
Note: These are predicted values and may differ from experimental data.
Two-Dimensional NMR Techniques for Connectivity Elucidation
To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed.
A COSY spectrum reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For instance, the correlation between the alpha-amino proton and the adjacent methine proton can be observed.
An HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment is crucial for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.
An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range couplings). This is particularly useful for identifying quaternary carbons and for connecting different spin systems within the molecule. For example, an HMBC correlation from the methyl protons of the ester group to the ester carbonyl carbon would confirm the presence of the methyl ester functionality.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.
The IR spectrum of this compound is expected to display characteristic absorption bands for the various functional groups present. The broad O-H stretching vibration of the phenolic hydroxyl group and the N-H stretching of the amine and amide groups are expected in the region of 3200-3500 cm⁻¹. The C=O stretching vibrations of the ester and amide carbonyl groups will give rise to strong absorptions around 1735 cm⁻¹ and 1680 cm⁻¹, respectively. The presence of the aromatic ring will be indicated by C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption (cm⁻¹) |
| Phenolic -OH | O-H Stretch | 3200-3400 (broad) |
| Amine/Amide N-H | N-H Stretch | 3100-3300 |
| Ester C=O | C=O Stretch | ~1735 |
| Amide C=O | C=O Stretch | ~1680 |
| Aromatic C=C | C=C Stretch | 1450-1600 |
| C-O Stretch | C-O Stretch | 1000-1300 |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Purity Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the quantitative analysis and purity assessment of compounds containing chromophores. The absorption of UV or visible light by a molecule results in the excitation of electrons to higher energy orbitals.
Amoxicillin and its derivatives, including the open-ring methyl ester, possess a phenolic chromophore which gives rise to a characteristic UV absorption maximum. Amoxicillin typically exhibits a primary absorption maximum (λmax) around 228 nm and a secondary, weaker absorption at a higher wavelength. oregonstate.edupdx.edu The intensity of this absorption, as dictated by the Beer-Lambert law, is directly proportional to the concentration of the compound in solution. This relationship forms the basis for quantitative assays to determine the purity of this compound. By measuring the absorbance at the λmax and comparing it to a standard of known concentration, the purity of a sample can be accurately determined. Any significant deviation from the expected λmax or the appearance of additional absorption bands could indicate the presence of impurities.
X-ray Diffraction Studies for Solid-State Structure
While NMR provides the structure in solution, X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique is crucial for understanding the crystal packing, intermolecular interactions, and polymorphism of a compound.
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone analytical technique in the characterization of pharmaceutical compounds, including degradation products and impurities like this compound. This destructive method provides quantitative information on the elemental composition of a sample, which is crucial for verifying its empirical and molecular formula. The technique typically involves the combustion of a small, precisely weighed sample under controlled conditions. The resulting combustion gases, such as carbon dioxide, water vapor, and nitrogen gas, are then separated and measured to determine the percentage by weight of carbon (C), hydrogen (H), and nitrogen (N) in the original compound. Sulfur (S) content is also determined through similar oxidative digestion followed by measurement.
The primary purpose of conducting elemental analysis on a newly identified or synthesized compound like this compound is to confirm its elemental makeup against the theoretically calculated values derived from its proposed chemical structure. The molecular formula for this compound is established as C₁₇H₂₃N₃O₆S. lgcstandards.comsimsonpharma.com A close correlation between the experimentally determined percentages and the calculated values provides strong evidence for the assigned molecular formula and serves as a fundamental indicator of the sample's purity. Discrepancies between the found and calculated values can suggest the presence of impurities, residual solvents, or an incorrectly assigned structure.
Detailed research findings from elemental analysis are typically presented in a tabular format, comparing the theoretical percentages with the experimental results. For this compound, the theoretical elemental composition is derived from its molecular formula (C₁₇H₂₃N₃O₆S) and atomic weights of its constituent elements.
The table below outlines the theoretical elemental composition for this compound. In a laboratory setting, experimental values obtained from an elemental analyzer would be compared to these theoretical figures. A high degree of agreement, typically within ±0.4%, is considered a confirmation of the elemental formula.
Theoretical Elemental Composition of this compound
Molecular Formula: C₁₇H₂₃N₃O₆S
Molecular Weight: 397.45 g/mol simsonpharma.com
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Weight ( g/mol ) | Theoretical Percentage (%) |
| Carbon | C | 12.011 | 17 | 204.187 | 51.37% |
| Hydrogen | H | 1.008 | 23 | 23.184 | 5.83% |
| Nitrogen | N | 14.007 | 3 | 42.021 | 10.57% |
| Oxygen | O | 15.999 | 6 | 95.994 | 24.15% |
| Sulfur | S | 32.065 | 1 | 32.065 | 8.07% |
Theoretical and Computational Investigations of Amoxicillin Open Ring Methyl Ester
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for elucidating reaction mechanisms at the electronic level. For complex molecules like amoxicillin (B794) derivatives, DFT calculations can provide detailed insights into degradation pathways, transition states, and the energetic favorability of various reactions.
Elucidation of Degradation Reaction Pathways
The primary degradation pathway for β-lactam antibiotics, including amoxicillin, involves the opening of the highly strained β-lactam ring. researchgate.netcsic.es For Amoxicillin Open Ring Methyl Ester, this initial ring-opening step has already occurred. Subsequent degradation pathways are of significant interest.
One of the principal degradation routes for the open-ring structure involves hydrolysis. DFT studies on amoxicillin hydrolysis catalyzed by a biomimetic zinc-based metal-organic framework (MOF) have shown that the mechanism involves the activation of a water molecule. csic.es This activated water molecule then performs a nucleophilic attack on the carbonyl group of the opened β-lactam ring, leading to further cleavage of the C-N bond. csic.es A similar mechanism can be postulated for the uncatalyzed and acid/base-catalyzed hydrolysis of this compound.
Another significant degradation pathway involves interaction with reactive oxygen species, such as the hydroxyl radical (•OH). DFT studies on the interaction of amoxicillin with •OH radicals have revealed that the reaction can proceed via two main mechanisms: hydrogen abstraction and radical addition. cerist.dzresearchgate.net The addition of the •OH radical to the aromatic ring or other parts of the molecule is often found to be both kinetically and thermodynamically more favorable than hydrogen abstraction. cerist.dz These radical-induced degradation pathways can lead to a variety of smaller, oxidized products.
Furthermore, studies on amoxicillin degradation under various conditions have identified several key degradation products, including amoxicillin penicilloic acid and amoxicillin diketopiperazine. researchgate.net The formation of these products from the open-ring methyl ester would involve subsequent intramolecular cyclization or further fragmentation reactions. DFT calculations can be employed to map the potential energy surfaces of these complex reaction pathways, identifying the most likely degradation products.
Table 1: Plausible Degradation Pathways for this compound based on DFT Studies of Related Compounds
| Degradation Pathway | Initiating Step | Key Intermediates | Final Products (Predicted) |
| Hydrolysis | Nucleophilic attack by water on the opened lactam carbonyl | Carboxylic acid and amine fragments | Smaller organic acids and amines |
| Radical-Induced Oxidation | Addition of •OH radical to the aromatic ring | Hydroxylated intermediates | Oxidized and fragmented by-products |
| Intramolecular Cyclization | Nucleophilic attack of the side-chain amine on the ester group | Diketopiperazine-like structures | Cyclic dipeptides |
Modeling of Transition States and Activation Barriers
A critical aspect of understanding reaction mechanisms is the characterization of transition states and the calculation of their associated activation energy barriers. DFT is a powerful method for locating these high-energy structures and determining the energy required to reach them.
In the context of the hydrolysis of the opened β-lactam ring, DFT calculations have been used to model the transition state for the nucleophilic attack of a water molecule. csic.es These models often show a concerted mechanism where the water molecule is activated by a bridging hydroxyl group in catalyzed reactions, leading to the cleavage of the C-N bond. csic.es The calculated energy profiles for these reactions provide quantitative estimates of the activation barriers, which are crucial for predicting reaction rates.
For radical-induced degradation, DFT can be used to model the transition states for both hydrogen abstraction and radical addition reactions. Studies on amoxicillin have shown that the activation barriers for •OH radical addition are generally lower than for hydrogen abstraction, indicating that addition is the more facile process. cerist.dz
The activation energy for the degradation of amoxicillin has been experimentally determined to be influenced by factors such as pH and temperature. nih.gov Computational modeling of the transition states under different protonation states of the molecule can provide a theoretical basis for these experimental observations. For instance, the protonation state of the amino group and the carboxylic acid group can significantly influence the electronic distribution and, consequently, the activation barriers for various degradation reactions.
Table 2: Representative Calculated Activation Energies for Amoxicillin Degradation Pathways from DFT Studies
| Reaction Pathway | System | Calculated Activation Energy (kcal/mol) | Reference |
| β-lactam ring opening (hydrolysis) | Amoxicillin + Water (catalyzed by Zn-MOF) | Not specified, but energy profile calculated | csic.es |
| •OH radical addition | Amoxicillin + •OH | Kinetically and thermodynamically favored over abstraction | cerist.dz |
| Thermal Degradation | Amoxicillin Trihydrate | Overall activation energy varies with pH | nih.gov |
Molecular Mechanics (MM2) Calculations for Stereochemistry Optimization
The this compound is a chiral molecule with multiple stereocenters. The relative arrangement of these centers, or its stereochemistry, can significantly impact its chemical and physical properties. Molecular Mechanics (MM2) is a computational method well-suited for exploring the conformational space and determining the most stable stereoisomers of a molecule. researchgate.net
By systematically altering the stereochemistry at each chiral center and performing energy minimization using the MM2 force field, it is possible to identify the lowest energy conformers for each stereoisomer. This process, known as stereochemistry optimization, helps in predicting the most stable three-dimensional structure of the molecule.
The MM2 method has been successfully applied to determine the preferred conformations of peptides and proteins, which, like the amoxicillin derivative, contain multiple chiral centers and flexible backbones. researchgate.net For this compound, MM2 calculations could be used to:
Predict the most stable conformation of the thiazolidine (B150603) ring.
Determine the preferred orientation of the side chain relative to the rest of the molecule.
Evaluate the relative stabilities of different epimers that could be formed during synthesis or degradation.
The results of such calculations would be valuable for understanding the molecule's behavior in different environments and for interpreting experimental data, such as NMR spectra.
Kinetic Modeling of Formation and Degradation Processes
Kinetic modeling provides a mathematical framework to describe the rates of chemical reactions. For this compound, understanding the kinetics of its formation and subsequent degradation is essential for controlling its synthesis and predicting its stability.
The formation of amoxicillin can be achieved through the enzymatic coupling of p-hydroxyphenylglycine methyl ester and 6-aminopenicillanic acid. nih.gov A kinetic model for this synthesis, catalyzed by penicillin G acylase, has been developed based on Michaelis-Menten kinetics, which also accounts for product inhibition. nih.govscielo.br The formation of the open-ring methyl ester would likely follow a similar kinetic profile if synthesized through a comparable enzymatic or chemical pathway.
The degradation of amoxicillin and its derivatives often follows pseudo-first-order kinetics under various conditions. nih.govmdpi.com This means that the rate of degradation is directly proportional to the concentration of the amoxicillin species. Kinetic studies on the degradation of amoxicillin trihydrate have shown that the rate constant is highly dependent on pH and temperature. nih.gov The degradation is catalyzed by both specific acid and specific base conditions. nih.gov
A kinetic model for the degradation of this compound would likely take the form:
Rate = k[this compound]
Where 'k' is the pseudo-first-order rate constant. This rate constant would be a function of several factors, including:
pH: Affecting the protonation state of the molecule.
Temperature: Influencing the thermal energy available to overcome activation barriers.
Presence of catalysts: Such as enzymes, metal ions, or acidic/basic species. csic.esnih.gov
Solvent: The polarity and protic nature of the solvent can affect reaction rates.
Experimental data on the concentration of this compound over time under controlled conditions would be necessary to determine the specific rate constants and validate the kinetic model.
Table 3: Factors Influencing the Kinetics of Amoxicillin Derivative Reactions
| Factor | Influence on Formation (Synthesis) | Influence on Degradation | Kinetic Model Relevance |
| Enzyme Concentration | Increases reaction rate (up to saturation) | Can catalyze degradation | Michaelis-Menten parameters (Vmax, Km) |
| Substrate Concentration | Increases reaction rate (up to saturation) | Is the primary determinant of the degradation rate | Initial rate analysis, order of reaction |
| pH | Affects enzyme activity and substrate solubility | Catalyzes hydrolysis (specific acid/base catalysis) | Rate constant (k) is pH-dependent |
| Temperature | Affects enzyme activity and reaction rate | Increases reaction rate (Arrhenius relationship) | Activation energy (Ea) determination |
| Inhibitors | Can decrease reaction rate (competitive, non-competitive) | Not typically a primary factor unless specific inhibitors are present | Inhibition constants (Ki) |
Chemical Reactivity and Derivatization of Amoxicillin Open Ring Methyl Ester
Ester Hydrolysis and Transesterification Reactions
The methyl ester group in Amoxicillin (B794) Open Ring Methyl Ester is susceptible to hydrolysis, a reaction that would yield the corresponding penicilloic acid. This reaction can be catalyzed by either acid or base. The hydrolysis of the β-lactam ring of amoxicillin itself is a well-documented process that leads to the formation of amoxicillin penicilloic acid researchgate.nettaylorandfrancis.comhmdb.ca. The rate and products of this hydrolysis are strongly dependent on pH researchgate.netnih.gov. While specific kinetic studies on the ester hydrolysis of the pre-formed open-ring methyl ester are not extensively detailed in the available literature, general principles of ester chemistry suggest that this reaction would proceed under standard hydrolytic conditions.
Transesterification, the process of exchanging the methyl group of the ester with another alcohol, is another potential reaction. This would typically be carried out under anhydrous acidic or basic conditions with an excess of the desired alcohol. Such reactions would allow for the introduction of different alkyl or functionalized groups at this position, thereby modifying the molecule's physicochemical properties.
Amidation and Peptide Coupling Reactions
The carboxylic acid functionality of the open-ring structure, either present after hydrolysis of the methyl ester or as amoxicillin penicilloic acid itself, is a prime site for amidation and peptide coupling reactions. These reactions involve the formation of an amide bond between the carboxylic acid and an amine. Standard peptide coupling reagents, such as carbodiimides (e.g., DCC, EDC) or other activating agents (e.g., HOBt, HATU), could be employed to facilitate this transformation. This pathway opens the door to covalently linking the amoxicillin scaffold to other molecules, including amino acids, peptides, or other amine-containing compounds, to create novel conjugates. The primary amine group on the D-(-)-α-amino-p-hydroxyphenylacetyl side chain also represents a potential site for derivatization pjoes.compjoes.comresearchgate.net.
Formation of Novel Chemical Entities from Amoxicillin Open Ring Methyl Ester
The structural complexity and multiple functional groups of this compound make it an attractive starting material for the synthesis of new chemical entities with potential applications in various fields of research.
A significant area of research has been the derivatization of the open-ring amoxicillin structure to form Schiff base ligands and their subsequent metal complexes. The formation of the Schiff base typically involves the condensation of the primary amine group of the amoxicillin penicilloic acid with an aldehyde or ketone.
Several studies have reported the synthesis of Schiff base ligands from amoxicillin and various aldehydes, followed by complexation with transition metal ions such as Co(II), Ni(II), Cu(II), and Zn(II) nih.govnih.govaip.org. For instance, a novel Schiff base ligand was prepared through the condensation of amoxicillin trihydrate and nicotinaldehyde, which was then used to synthesize metal complexes nih.gov. Another study describes the synthesis of a Schiff base from amoxicillin and vanillin, which was then used to form mixed ligand complexes with various divalent metal ions and nicotinamide nih.gov.
The general synthetic route involves the refluxing of amoxicillin with the respective aldehyde in a suitable solvent like methanol or ethanol to yield the Schiff base ligand. The subsequent addition of a metal salt solution leads to the formation of the metal complex. These complexes are often characterized by various spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy, and elemental analysis nih.govaip.org.
The resulting Schiff base metal complexes often exhibit interesting properties and have been evaluated for their potential biological activities nih.govsemanticscholar.orgnahrainuniv.edu.iq.
Table 1: Examples of Synthesized Schiff Base Metal Complexes from Amoxicillin Derivatives
| Metal Ion | Aldehyde Used | Resulting Complex Formula (Example) | Reference |
|---|---|---|---|
| Cu(II) | Nicotinaldehyde | [Cu(L)(H₂O)Cl] | nih.gov |
| Co(II) | Nicotinaldehyde | [Co(L)(H₂O)Cl] | nih.gov |
| Ni(II) | Nicotinaldehyde | [Ni(L)(H₂O)Cl] | nih.gov |
| Zn(II) | Nicotinaldehyde | [Zn(L)(H₂O)Cl] | nih.gov |
| Fe(II) | Vanillin | Mixed ligand complex with nicotinamide | nih.gov |
| Co(II) | Vanillin | Mixed ligand complex with nicotinamide | nih.gov |
| Ni(II) | Vanillin | Mixed ligand complex with nicotinamide | nih.gov |
| Cu(II) | Vanillin | Mixed ligand complex with nicotinamide | nih.gov |
Note: 'L' represents the Schiff base ligand derived from amoxicillin.
Beyond Schiff base complexes, the derivatization of this compound can lead to a variety of other molecules for research purposes. The functional groups present—a secondary amine, a carboxylic acid (or its ester), a phenol, and a thiazolidine (B150603) ring—offer multiple handles for chemical modification.
For analytical applications, the primary amine group of amoxicillin has been derivatized to enhance its detection in HPLC analysis pjoes.compjoes.comresearchgate.net. For example, pre-column derivatization with 1-[(quinolin-6-ylcarbamoyl)oxy]pyrrolidine-2,5-dione (AccQ-Fluor) has been used to create a fluorescent derivative of amoxicillin for sensitive quantification pjoes.compjoes.comresearchgate.net. While this specific derivatization was performed on the intact amoxicillin molecule, similar strategies could be applied to the open-ring structure.
The penicilloic acid structure itself is a known metabolite of penicillins and is considered a major antigenic determinant in penicillin hypersensitivity hmdb.cayoutube.com. Chemical modifications of this structure could be valuable in immunological research to study the mechanisms of drug allergies.
Role of Amoxicillin Open Ring Methyl Ester As a Reference Standard in Pharmaceutical Quality Control
Importance in Analytical Method Validation (AMV)synzeal.com
Analytical method validation (AMV) is a cornerstone of pharmaceutical quality assurance, demonstrating that an analytical procedure is suitable for its intended purpose. The use of well-characterized reference standards is a prerequisite for conducting a successful AMV. Amoxicillin (B794) Open Ring Methyl Ester plays a vital role in the validation of analytical methods developed to identify and quantify impurities in amoxicillin. researchgate.netnih.gov
Specificity and Selectivity Assessments
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. In the context of amoxicillin analysis, this includes impurities, degradation products, and excipients.
To demonstrate specificity, a solution containing the Amoxicillin Open Ring Methyl Ester reference standard is analyzed to determine its retention time in a chromatographic system, typically High-Performance Liquid Chromatography (HPLC). researchgate.netcore.ac.uk The method is considered specific if the peak for this compound is well-resolved from the peak of amoxicillin and other potential impurities, without any interference. researchgate.net Forced degradation studies of amoxicillin are also performed to generate potential degradation products. The analytical method should be able to separate the amoxicillin peak from all degradation products, including the open-ring methyl ester. researchgate.net
Table 1: Illustrative Specificity Data for an HPLC Method
| Compound | Retention Time (minutes) | Resolution |
| Amoxicillin | 5.2 | - |
| This compound | 7.8 | > 2.0 |
| Amoxicillin Dimer | 10.5 | > 2.0 |
| Placebo Components | No interfering peaks at the retention times of the active and impurities | - |
This table is for illustrative purposes and represents typical expected outcomes.
Linearity and Range Determination
Linearity is the ability of an analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
For linearity studies of this compound, a series of solutions of the reference standard are prepared at different concentrations. These solutions are then analyzed, and the peak areas are plotted against the corresponding concentrations. A linear relationship is typically demonstrated by a high correlation coefficient (r²), usually ≥ 0.99. core.ac.ukadvancechemjournal.com
Table 2: Example of Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 0.5 | 15,234 |
| 1.0 | 30,156 |
| 2.5 | 75,890 |
| 5.0 | 151,345 |
| 10.0 | 302,110 |
| Correlation Coefficient (r²) | 0.9995 |
This table is for illustrative purposes and represents typical expected outcomes.
Accuracy and Precision Studies
Accuracy refers to the closeness of the test results obtained by the method to the true value. Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Accuracy is often assessed by spiking a placebo or a sample of the drug product with a known amount of the this compound reference standard at different concentration levels. The recovery of the added standard is then calculated. Precision is evaluated through repeatability (intra-day precision) and intermediate precision (inter-day precision) studies, where the relative standard deviation (RSD) of the results is determined. researchgate.netadvancechemjournal.com
Table 3: Representative Accuracy and Precision Data
| Parameter | Specification | Illustrative Result |
| Accuracy (% Recovery) | 90.0 - 110.0% | 98.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 3.0% | 1.5% |
This table is for illustrative purposes and represents typical expected outcomes.
Use in Quality Control (QC) Applications for Amoxicillin Productionsynzeal.com
In the routine quality control of amoxicillin production, this compound serves as a crucial reference marker. It is used to confirm the identity of any corresponding impurity peak in the chromatograms of amoxicillin drug substance and drug product batches. Furthermore, it is used to quantify the level of this specific impurity to ensure it does not exceed the limits set by regulatory authorities. chemicea.comalliedacademies.org This is critical for batch release testing, ensuring that each batch of amoxicillin meets the required quality standards before it is made available to patients.
Compliance with Regulatory Guidelines for Impurity Standards
Regulatory agencies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have stringent guidelines for the control of impurities in drug substances and products. cymitquimica.comspectrasynth.com The International Council for Harmonisation (ICH) provides guidance on the thresholds for reporting, identifying, and qualifying impurities.
For antibiotics like amoxicillin, which can be produced by semi-synthetic processes, specific guidelines on impurities are in place. cymitquimica.com The use of a qualified reference standard for a known impurity like this compound is essential to comply with these regulations. Manufacturers must demonstrate that their analytical methods can adequately control this impurity and that its levels are within the accepted limits. drugfuture.com
Traceability and Pharmacopeial Standards
The traceability of a reference standard to pharmacopeial standards, such as those from the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), is a critical aspect of its qualification. sigmaaldrich.com This ensures the reliability and consistency of analytical results across different laboratories and manufacturers.
The European Pharmacopoeia (EP) lists "Amoxicillin impurity P," which is chemically identified as this compound. spectrasynth.comclearsynth.com The USP monograph for amoxicillin and its dosage forms also lists various related compounds and impurities, with "amoxicillin open ring" being a specified degradation product. axios-research.com The availability of a certified reference material for this compound allows for direct traceability to these pharmacopeial monographs, ensuring that the quality control of amoxicillin is performed according to the highest global standards. sigmaaldrich.com
Future Research Directions for Amoxicillin Open Ring Methyl Ester
Exploration of Alternative Formation Pathways and Mitigation Strategies
The primary formation pathway for amoxicillin (B794) degradation products involves the hydrolysis of the β-lactam ring. researchgate.netnih.gov This process can be influenced by various factors such as pH, temperature, and the presence of other substances. nih.govnih.gov For instance, amoxicillin has been found to degrade into amoxicilloic acid and amoxicillin diketopiperazine in the presence of magnesium oxide. researchgate.net The degradation of amoxicillin can be accelerated by light, especially in the presence of certain minerals like anatase. nih.gov
Future research should focus on exploring alternative, less-understood formation pathways of Amoxicillin Open Ring Methyl Ester. This includes investigating its formation under a wider range of environmental and industrial conditions, such as in the presence of different metal ions, organic matter, and microbial populations. benthamdirect.com Understanding these alternative pathways is crucial for developing effective mitigation strategies to prevent the degradation of amoxicillin and the formation of its byproducts. Research into stabilization techniques, such as the use of specific inhibitors or protective formulations, could also be a fruitful avenue.
Advanced Analytical Techniques for Ultra-Trace Level Detection
The detection of amoxicillin and its degradation products at very low concentrations is a significant challenge. researchgate.net Current methods for the determination of amoxicillin include high-performance liquid chromatography (HPLC) with UV detection, liquid chromatography-tandem mass spectrometry (LC-MS/MS), and spectrophotometric methods. oup.comalliedacademies.orgnih.gov For instance, a sensitive HPLC-UV method has been developed for the determination of amoxicillin in drugs and wastewater samples with a limit of detection of 16 μg L−1. oup.com Another study utilized liquid chromatography-ion trap mass spectrometry (LC/MSn) and electrospray ionization time-of-flight mass spectrometry (ESI-TOF-MS) for the structure elucidation of amoxicillin degradation products. nih.gov
Future research should aim to develop more sensitive and selective analytical techniques for the ultra-trace level detection of this compound. This could involve the exploration of novel sample preparation and pre-concentration techniques, as well as the application of advanced instrumentation such as high-resolution mass spectrometry (HRMS) and novel biosensors. The development of methods for in-situ and real-time monitoring of this compound in complex matrices like wastewater and biological fluids would be particularly valuable.
Deeper Understanding of Complex Degradation Networks
The degradation of amoxicillin is not a simple one-step process but rather a complex network of reactions leading to various products. researchgate.netresearchgate.net The initial opening of the β-lactam ring leads to the formation of amoxicilloic acid, which can then undergo further transformations to produce amoxicillin diketopiperazine and other compounds. researchgate.netnih.govnih.gov The specific degradation pathway and the resulting products are highly dependent on the environmental conditions. nih.govresearchgate.net
A deeper understanding of the complex degradation networks involving this compound is essential. This requires detailed kinetic and mechanistic studies to map out the various reaction pathways and identify the factors that influence the distribution of degradation products. rsc.org Computational modeling and theoretical studies can complement experimental work by providing insights into the reaction mechanisms and energetics of the degradation processes. benthamdirect.com This knowledge is crucial for predicting the environmental fate of amoxicillin and for assessing the potential toxicity of its degradation products. nih.gov
Potential Applications in Material Science or Coordination Chemistry
While primarily viewed as a degradation product, the unique chemical structure of this compound, featuring a thiazolidine (B150603) ring and various functional groups, suggests potential for applications in other fields. The presence of heteroatoms like nitrogen and sulfur, along with carboxylic acid and amine functionalities, makes it a candidate for use as a ligand in coordination chemistry. benthamdirect.comlgcstandards.com The ability of such molecules to form complexes with metal ions could be explored for applications in catalysis, sensing, or the development of novel materials.
Future research could investigate the coordination chemistry of this compound with various metal ions, characterizing the structure and properties of the resulting complexes. Furthermore, the potential of this compound as a building block for the synthesis of new polymers or functional materials could be explored. Its inherent chirality could also be leveraged for applications in asymmetric synthesis or chiral separations.
Role in Mechanistic Understanding of Beta-Lactam Stability
The stability of the β-lactam ring is fundamental to the antibacterial activity of penicillin and cephalosporin (B10832234) antibiotics. nih.govfrontiersin.org The opening of this ring renders the antibiotic inactive. nih.gov The study of degradation products like this compound provides valuable insights into the mechanisms of β-lactam ring cleavage. benthamdirect.comosti.gov Understanding the factors that influence the stability of the β-lactam ring is crucial for the design of new and more stable β-lactam antibiotics.
Future research should utilize this compound as a model compound to study the kinetics and mechanisms of β-lactam ring hydrolysis under various conditions. benthamdirect.com Theoretical calculations and experimental studies can be combined to elucidate the role of substituents, solvent effects, and catalysts in the ring-opening process. benthamdirect.com This fundamental knowledge will contribute to a more comprehensive understanding of β-lactam stability and inform the development of next-generation antibiotics with improved resistance to degradation.
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing Amoxicillin Open Ring Methyl Ester (AORME) in academic research?
- Methodological Answer : AORME synthesis typically involves transesterification or hydrolysis of amoxicillin derivatives under controlled conditions . Key steps include:
- Synthesis : Use methanol as the esterifying agent under acidic or basic catalysis (e.g., KOH or H₂SO₄), with reaction temperatures between 40–60°C .
- Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H and ¹³C NMR peaks for methyl ester groups at δ 3.6–3.8 ppm and δ 170–175 ppm, respectively) . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is critical for purity analysis, ensuring ≥95% purity .
- Data Table Reference : For purity validation, refer to Table 4 in biodiesel methyl ester studies (analogous methodology) .
Q. How can researchers validate the identity of newly synthesized AORME derivatives?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., AORME: C₁₆H₁₉N₃O₅S, MW 365.4 g/mol) via high-resolution MS .
- Infrared Spectroscopy (IR) : Identify ester carbonyl stretching vibrations (~1740 cm⁻¹) and β-lactam ring absence (absence of ~1770 cm⁻¹ peak) .
- Chromatographic Cross-Validation : Compare retention times with reference standards using reverse-phase HPLC .
Advanced Research Questions
Q. What experimental design strategies optimize AORME synthesis yield while minimizing degradation?
- Methodological Answer : Use Taguchi experimental design to identify critical parameters:
- Factors : Catalyst concentration (1–1.5 wt%), molar ratio (amoxicillin:methanol = 1:6–1:9), temperature (50–70°C), and reaction time (2–6 hrs) .
- Optimization : Signal-to-noise (S/N) ratio analysis prioritizes factors. For example, catalyst concentration contributes 77.5% to yield variance, with optimal conditions at 1.5 wt% KOH, 60°C, and 1:6 molar ratio .
- Data Contradiction Note : Some studies report NaOH as superior to KOH due to faster reaction kinetics, but KOH reduces皂 formation risks .
Q. How do stability studies inform storage conditions for AORME in long-term research applications?
- Methodological Answer : Conduct accelerated stability testing under ICH guidelines:
- Conditions : Expose AORME to 40°C/75% RH for 6 months or 25°C/60% RH for 12 months .
- Degradation Analysis : Monitor hydrolysis via HPLC (appearance of amoxicillin acid peaks) and colorimetric assays for oxidative byproducts.
- Critical Finding : AORME degrades rapidly above 30°C; recommend storage at 2–8°C in anhydrous methanol to extend shelf life beyond 6 months .
Q. What statistical approaches resolve contradictions in purity data between NMR and HPLC analyses?
- Methodological Answer : Apply multivariate analysis to reconcile discrepancies:
- Source Identification : NMR may detect non-UV-active impurities (e.g., inorganic salts), while HPLC underestimates these .
- Validation Protocol : Use orthogonal methods like LC-MS to cross-validate impurities ≥0.1% .
- Case Study : In methyl ester studies, NMR reported 98% purity vs. HPLC 95% due to undetected sodium residues; ion chromatography resolved the gap .
Q. How can researchers design comparative studies to evaluate AORME’s reactivity against other β-lactam derivatives?
- Methodological Answer : Adopt a kinetic study framework :
- Variables : Hydrolysis rates under physiological pH (7.4) and enzymatic conditions (e.g., β-lactamase exposure) .
- Controls : Compare with amoxicillin and clavulanic acid derivatives.
- Instrumentation : Use stopped-flow spectrophotometry to measure real-time degradation (λ = 240 nm for β-lactam ring cleavage) .
Data Integrity and Reproducibility
Q. What protocols ensure reproducibility in AORME synthesis across laboratories?
- Methodological Answer : Follow FAIR Data Principles :
- Documentation : Publish detailed synthetic protocols in supplementary materials, including exact reagent grades (e.g., Sigma-Aldrich, ≥99%) and equipment models (e.g., Agilent 1260 HPLC) .
- Metadata : Share raw NMR/HPLC files in open repositories (e.g., Zenodo) with DOI links .
- Example : A 2023 study achieved 90% inter-lab reproducibility by standardizing methanol drying steps (anhydrous MgSO₄ filtration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
